molecular formula C13H20N2 B1336046 4-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-81-7

4-Piperidin-1-ylmethyl-benzylamine

Cat. No. B1336046
CAS RN: 91271-81-7
M. Wt: 204.31 g/mol
InChI Key: ZFGDDEAKGXWYBG-UHFFFAOYSA-N
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Description

The compound "4-Piperidin-1-ylmethyl-benzylamine" is a structural motif present in various bioactive molecules that have been synthesized and studied for their potential therapeutic applications. This motif is characterized by a piperidine ring attached to a benzylamine moiety, which is a common structure in medicinal chemistry due to its affinity for biological targets.

Synthesis Analysis

The synthesis of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure involves various chemical reactions, including protection and deprotection steps, reductions, and substitution reactions. For instance, the synthesis of a related compound, ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, involves the protection of the piperidinecarboxylate, reduction by LiAlH4, and a subsequent substitution reaction to yield the final product with a total yield of 70.6% . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of bulky moieties and substituents to enhance activity .

Molecular Structure Analysis

The molecular structure of compounds featuring the "4-Piperidin-1-ylmethyl-benzylamine" motif has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidine ring adopts a chair conformation .

Chemical Reactions Analysis

The "4-Piperidin-1-ylmethyl-benzylamine" structure is involved in various chemical reactions that modify its properties and enhance its biological activity. For instance, the introduction of an arylamino group and a triazine moiety leads to compounds with significant antimicrobial activity . Additionally, the substitution of the benzamide with a bulky moiety or the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance anti-acetylcholinesterase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure are influenced by the nature of the substituents and the overall molecular conformation. These properties are critical for the compound's bioavailability, stability, and interaction with biological targets. For example, the presence of a piperidine ring is known to interact with the side chains of amino acids in the catalytic center of enzymes, as observed in the crystal structure of LSD1 in complex with a related inhibitor . The selectivity and potency of these compounds as enzyme inhibitors or receptor antagonists are often a result of their specific physical and chemical properties .

Scientific Research Applications

Histamine H3 Receptor Antagonists

4-Piperidin-1-ylmethyl-benzylamine derivatives have been explored as potential histamine H3 receptor antagonists. This research is significant because histamine H3 receptors are involved in various central nervous system functions. For example, certain benzylamine derivatives exhibit strong binding affinities to the human histamine H3 receptor and show antagonist activity in cell-based models (Apodaca et al., 2003). Additionally, compounds like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine have been identified as potent, highly selective H3 receptor antagonists, effective in in vivo models (Dvorak et al., 2005).

Serotonin 4 Receptor Agonists

Research has been conducted on benzamide derivatives, including those with a 4-piperidin-1-ylmethyl structure, as selective serotonin 4 (5-HT4) receptor agonists. These compounds show promise in enhancing gastrointestinal motility, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Antitubercular Agents

Piperidin-4-imine derivatives, including those related to 4-piperidin-1-ylmethyl-benzylamine, have been explored for their antitubercular properties. These compounds show potential as therapeutic agents for tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Revathi et al., 2015).

Novel Synthesis Methods

There has been development in the synthesis methods for benzylamines, including 4-piperidin-1-ylmethyl-benzylamine, using sustainable catalytic methodologies. This research is crucial for the pharmaceutical industry, as benzylamines are core structures in many drugs (Yan et al., 2016).

Antiproliferative Agents

Compounds related to 4-piperidin-1-ylmethyl-benzylamine have been synthesized and studied for their antiproliferative effects on various human cancer cell lines. This research contributes to the search for new anticancer drugs (Harishkumar et al., 2018).

Safety And Hazards

The safety data sheet for 4-Piperidin-1-ylmethyl-benzylamine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.

Future Directions

Piperidine derivatives are currently being studied for their potential applications in various fields of research and industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds.

properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409434
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-ylmethyl-benzylamine

CAS RN

91271-81-7
Record name 4-(1-Piperidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-(piperidin-1-ylmethyl)-benzonitrile (890 mg, 4.45 mmol), 2M hydrogen chloride in ether (8.9 mL, 17.8 mmol) and 10% Pd/C (90 mg) to methanol (100 mL) in a pressure vessel. Flush the vessel three times with hydrogen and charge to 50 psi with hydrogen. Stir at room temperature for 2 h. Filter the catalyst through Celite® and concentrate the filtrate in vacuo. Purify by chromatography on silica gel (100 g) eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound as a colorless oil (0.82 g, 90%). MS (ES+) m/z: 205 (M+H)+.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

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